molecular formula C21H14F4N4O4 B396293 N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE

Cat. No.: B396293
M. Wt: 462.4g/mol
InChI Key: PKXHSIAHTLMJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and a pyrrolo[2,3-d]pyrimidine core. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Addition of the trifluoromethyl group: This can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling with 3-methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide using coupling agents like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s stability and reactivity make it valuable in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a potent compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide
  • N-[1-(4-bromophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide

Uniqueness

N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-METHYLBENZAMIDE stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14F4N4O4

Molecular Weight

462.4g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide

InChI

InChI=1S/C21H14F4N4O4/c1-10-3-2-4-11(9-10)16(30)28-20(21(23,24)25)14-15(26-18(20)32)29(19(33)27-17(14)31)13-7-5-12(22)6-8-13/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

PKXHSIAHTLMJOY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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